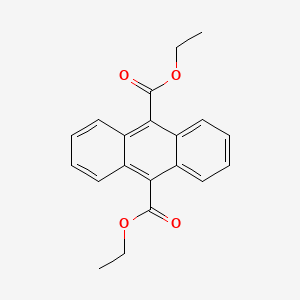

Diethyl anthracene-9,10-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl anthracene-9,10-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-3-23-19(21)17-13-9-5-7-11-15(13)18(20(22)24-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGYYCSTCUXPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Diethyl Anthracene-9,10-dicarboxylate

The synthesis of this compound can be achieved through several established methodologies. These routes typically involve the formation of the precursor, anthracene-9,10-dicarboxylic acid, followed by an esterification step.

While a direct Diels-Alder reaction to form an aromatic anthracene-9,10-dicarboxylate is not straightforward, the Diels-Alder cycloaddition is a key step in forming a precursor which can then be converted to the desired product. One common approach involves the reaction of anthracene (B1667546) with a suitable dienophile. For instance, anthracene can react with dienophiles like diethyl fumarate (B1241708) in a [4+2] cycloaddition reaction. chempedia.infonih.gov This reaction, however, leads to the formation of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate, where the central ring of the anthracene is no longer aromatic. nih.govresearchgate.net To obtain the target aromatic diester, this adduct would require a subsequent aromatization step, for example, through oxidation, which adds complexity to the synthesis.

A more strategically sound approach in line with the concept of a Diels-Alder precursor involves the synthesis of anthracene-9,10-dicarboxylic acid, which is then esterified.

A widely utilized and effective method for the synthesis of anthracene-9,10-dicarboxylic acid, the direct precursor to this compound, is the lithiation-carboxylation of 9,10-dibromoanthracene (B139309). google.com This multi-step process begins with the bromination of anthracene to yield 9,10-dibromoanthracene. orgsyn.orgchemicalbook.com The dibrominated anthracene is then subjected to a double lithium-halogen exchange reaction. This is typically achieved by treating 9,10-dibromoanthracene with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. researchgate.net This generates a highly reactive 9,10-dilithioanthracene intermediate.

The subsequent step involves the carboxylation of this intermediate by quenching the reaction with an excess of carbon dioxide, often in the form of dry ice (solid CO2). google.com Acidic workup then yields anthracene-9,10-dicarboxylic acid. The final step to obtain the target compound is the esterification of the dicarboxylic acid with ethanol (B145695), typically under acidic catalysis.

Table 1: Key Steps in the Lithiation-Carboxylation Route

| Step | Reactants | Reagents | Product |

| 1. Bromination | Anthracene | Bromine (Br₂) | 9,10-Dibromoanthracene |

| 2. Lithiation | 9,10-Dibromoanthracene | n-Butyllithium (n-BuLi) | 9,10-Dilithioanthracene |

| 3. Carboxylation | 9,10-Dilithioanthracene | Carbon Dioxide (CO₂) | Anthracene-9,10-dicarboxylic acid |

| 4. Esterification | Anthracene-9,10-dicarboxylic acid | Ethanol (C₂H₅OH), Acid catalyst | This compound |

The esterification of anthracene-9,10-dicarboxylic acid with ethanol to produce this compound is a crucial final step. To enhance the yield and efficiency of this reaction, several strategies can be employed. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com

Catalyst Selection: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used as catalysts. masterorganicchemistry.com Solid acid catalysts, like ion-exchange resins (e.g., Amberlyst) or zeolites, offer advantages in terms of easier separation and catalyst recycling. acs.org

Reaction Conditions: The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is essential. masterorganicchemistry.com This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent. The use of a large excess of ethanol can also shift the equilibrium to favor the product. masterorganicchemistry.com The reaction temperature is typically elevated to the boiling point of the alcohol or the azeotropic mixture to increase the reaction rate.

Yield Enhancement: Reactive distillation is an advanced technique that combines reaction and separation in a single unit, leading to higher conversions and yields for equilibrium-limited reactions like esterification. acs.org The continuous removal of water from the reaction zone effectively drives the equilibrium towards the product side.

Table 2: Comparison of Esterification Strategies

| Strategy | Description | Advantages |

| Fischer-Speier Esterification | Reaction with excess alcohol and a strong acid catalyst. masterorganicchemistry.com | Simple, widely applicable. |

| Azeotropic Distillation | Use of a Dean-Stark apparatus to remove water. | Efficient water removal, drives equilibrium. |

| Solid Acid Catalysts | Use of recyclable catalysts like ion-exchange resins. | Ease of separation, catalyst reusability. acs.org |

| Reactive Distillation | Simultaneous reaction and separation of products. | High conversion, improved yield. acs.org |

Advanced Derivatization and Functionalization Strategies

The this compound molecule can serve as a scaffold for further chemical modifications, allowing for the synthesis of a variety of functionalized derivatives.

The anthracene nucleus is susceptible to electrophilic attack, primarily at the 9- and 10-positions, due to the stabilization of the resulting sigma complex (arenium ion). quora.comstackexchange.com However, in this compound, these positions are already substituted. The electron-withdrawing nature of the two ester groups deactivates the anthracene core towards further electrophilic substitution.

Despite this deactivation, under forcing conditions, electrophilic substitution might occur at other positions on the terminal rings (positions 1, 2, 3, 4, 5, 6, 7, and 8). Reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using halogens in the presence of a Lewis acid) could potentially lead to the introduction of functional groups onto the outer rings. numberanalytics.comyoutube.com The directing effects of the existing ester groups would need to be considered to predict the regioselectivity of such substitutions.

The anthracene core is readily oxidized, and this reactivity is retained in its derivatives. Oxidation of this compound leads to the formation of quinone derivatives. The central ring of the anthracene moiety is particularly susceptible to oxidation, yielding anthraquinone (B42736) structures.

Common oxidizing agents such as chromic acid, nitric acid, or vanadium pentoxide can be employed for this transformation. youtube.commdpi.comacs.org The oxidation of this compound would be expected to yield diethyl 9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylate (an anthraquinone dicarboxylate). This reaction converts the central aromatic ring into a diketone, significantly altering the electronic and photophysical properties of the molecule. The resulting anthraquinone derivative can serve as a precursor for the synthesis of various dyes and biologically active molecules. researchgate.net

Reduction Reactions and Formation of Reduced Anthracene Species

The reduction of the anthracene core within this compound and its derivatives can be accomplished through various synthetic methods, leading to the formation of dihydro- and tetrahydroanthracene (B13747835) species. While the direct reduction of the ester groups typically requires strong reducing agents like lithium aluminum hydride, the aromatic system can be selectively reduced under different conditions.

Catalytic hydrogenation is a common method for reducing the anthracene nucleus. For instance, the hydrogenation of anthracene over bimetallic composite catalysts, such as Fe-Co supported on zeolites (CaA or ZSM-5), has been shown to yield a mixture of hydrogenated products. mdpi.com Under conditions of 400°C and an initial hydrogen pressure of 6 MPa, anthracene conversion can reach up to 91%. mdpi.com Similarly, the reduction of related anthracene derivatives, such as (E)-9-(2-nitrovinyl)anthracene, has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 9-(2-nitroethyl)anthracene. nih.gov The reduction of anthraquinone precursors, a common route to substituted anthracenes, can also be accomplished with reagents like NaBH₄. nih.gov These methods highlight potential pathways for reducing the central aromatic rings of this compound while potentially preserving the ester functionalities, leading to the formation of 9,10-dihydroanthracene (B76342) derivatives.

| Precursor Compound | Reducing Agent/Catalyst | Product | Reference |

| Anthracene | Fe-Co/CaA or Fe-Co/ZSM-5, H₂ | Hydrogenated anthracene derivatives | mdpi.com |

| (E)-9-(2-nitrovinyl)anthracene | Sodium borohydride (NaBH₄) | 9-(2-Nitroethyl)anthracene | nih.gov |

| 2-Aminoanthraquinone | Sodium borohydride (NaBH₄) | 2,3-Disubstituted anthracene | nih.gov |

Cross-Coupling Methodologies for Anthracene Derivatives (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for the functionalization of the anthracene core, enabling the formation of carbon-carbon bonds and the synthesis of complex, conjugated systems. This compound derivatives, particularly halogenated versions, serve as key substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides with aryl boronic acids. It has been employed to synthesize a variety of 9,10-diarylanthracene derivatives from 9,10-dibromoanthracene. researchgate.net The reaction is also effective for creating polymers; for example, an alternating copolymer of 2,6-dibromoanthracene (B67020) and benzotriazole (B28993) units was synthesized via Suzuki polycondensation for use in photovoltaic devices. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper co-catalysts. It is a key method for introducing ethynyl (B1212043) groups onto the anthracene scaffold, which is crucial for building extended π-conjugated systems. nih.gov The Sonogashira reaction has been used to incorporate anthracene units into the backbone of poly(p-phenyleneethynylene)s, which function as energy-harvesting antennae. mit.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of unsaturated halides with alkenes. It provides a means to introduce vinyl groups onto the anthracene ring system, further extending its conjugation and providing reactive sites for subsequent transformations.

| Coupling Reaction | Catalyst System | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Palladium(0) catalyst | Aryl halide (e.g., dibromoanthracene), Aryl boronic acid | Diarylanthracenes, Conjugated polymers | researchgate.netnih.gov |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst | Aryl halide, Terminal alkyne | Arylalkynes, Conjugated polymers | nih.govmit.edu |

| Heck | Palladium catalyst | Unsaturated halide, Alkene | Vinyl-substituted anthracenes | N/A |

Synthesis of Anthracene Dicarboxylic Acid Precursors and their Derivatives

The primary precursor for this compound is Anthracene-9,10-dicarboxylic acid. This key intermediate can be synthesized through several routes. A common laboratory-scale method involves the treatment of 9,10-dibromoanthracene with an organolithium reagent, such as n-butyllithium, to form a dilithium (B8592608) intermediate. This intermediate is then quenched with carbon dioxide (often in the form of dry ice) to yield the desired dicarboxylic acid.

Another approach involves the oxidation of the anthracene core. For example, 9-anthracenecarboxylic acid can be synthesized from 9-anthraldehyde (B167246) using an oxidizing agent like sodium chlorite (B76162) in the presence of a pH buffer. google.com This principle can be extended to dialdehyde (B1249045) precursors to form dicarboxylic acids. Anthracene-9,10-dicarboxylic acid is a valuable ligand in its own right, used in the formation of metal-organic frameworks (MOFs) and coordination polymers due to its rigid, π-conjugated structure. sigmaaldrich.comsigmaaldrich.com The esterification to this compound is typically a straightforward acid-catalyzed reaction with ethanol.

Polymerization Approaches Involving this compound and its Derivatives

The rigid and photoactive nature of the anthracene core makes it a desirable component in advanced polymer systems. This compound and its parent dicarboxylic acid are versatile monomers for various polymerization strategies.

Condensation Polymerization with Dicarboxylic Acid and Diol Monomers

Anthracene-9,10-dicarboxylic acid can act as a rigid dicarboxylic acid monomer in condensation polymerization with various diols to form polyesters. The incorporation of the bulky, planar anthracene unit into the polymer backbone can significantly influence the material's properties, such as thermal stability and mechanical strength. A related approach involves the use of 9,10-bridged anthracene diols, such as 9,10-bis(hydroxymethyl)triptycene, as modifiers in the polymerization of dicarboxylic acids (e.g., terephthalic acid) and alkylene glycols (e.g., ethylene (B1197577) glycol). google.com The inclusion of these anthracene-containing monomers can improve specific properties of the resulting polyesters. google.com This demonstrates the utility of the anthracene-9,10-difunctional scaffold in creating novel polyester (B1180765) architectures.

Incorporation into Conjugated Polymer Chains via 9,10- or 2,6-Positions

The anthracene moiety can be integrated into the main chain of conjugated polymers to tune their optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.org This is typically achieved through palladium-catalyzed cross-coupling polymerization reactions.

9,10-Position: By using monomers like 9,10-dibromoanthracene and a diethynyl comonomer in a Sonogashira or Suzuki coupling reaction, polymers with anthracene units directly in the conjugated backbone can be synthesized. mit.edu These polymers often exhibit efficient energy transfer, where light absorbed by the polymer backbone is emitted by the lower-energy anthracene chromophore. mit.edu

2,6-Position: Functionalization at the 2,6-positions of the anthracene ring allows for the creation of linear, rigid-rod-like polymers. For instance, copolymers of 2,6-dibromoanthracene derivatives have been synthesized via Suzuki polymerization for use as electron donor materials in photovoltaic devices. nih.gov

Formation of Reversible Crosslinks in Polymer Systems

One of the most significant applications of anthracene derivatives in polymer science is their use in forming reversible crosslinks. The anthracene group can undergo a [4+4] photocycloaddition reaction upon exposure to UV light (typically ~365 nm), forming a dimer. gauss-centre.eu When this functionality is attached to polymer chains, this dimerization creates a covalent crosslink, transforming a thermoplastic or soluble polymer into a crosslinked network. This process is often thermoreversible; heating the material can break the dimer bonds and restore the original polymer structure. gauss-centre.eu This photo- and thermoreversible behavior allows for the development of "smart" materials, such as self-healing polymers and materials with tunable mechanical properties. epa.govmdpi.com

| Polymerization/Modification Type | Monomers/Functional Groups | Key Feature | Application | Reference |

| Condensation Polymerization | Anthracene-9,10-dicarboxylic acid, Diols | Forms polyesters with rigid backbones | High-performance plastics | google.com |

| Conjugated Polymerization (9,10-) | 9,10-Dibromoanthracene, Di-alkynes | Extended π-conjugation, Energy transfer | OLEDs, polymer electronics | mit.edu |

| Conjugated Polymerization (2,6-) | 2,6-Dibromoanthracene, Diboronic acids | Linear, rigid-rod polymers | Organic solar cells | nih.gov |

| Reversible Crosslinking | Pendants of anthracene on polymer chains | Photo- and thermo-reversible dimerization | Self-healing materials, smart materials | gauss-centre.euepa.govmdpi.com |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis

While a specific crystal structure for Diethyl anthracene-9,10-dicarboxylate is not widely reported, extensive analysis of its parent compound, anthracene-9,10-dicarboxylic acid, and its dimethyl ester analogue, Dimethyl anthracene-9,10-dicarboxylate, offers critical insights into the expected molecular conformation and packing.

The substitution of two bulky ester groups at the C9 and C10 positions of the anthracene (B1667546) core introduces significant steric hindrance. This steric pressure prevents the molecule from adopting a fully planar conformation. In the closely related Dimethyl anthracene-9,10-dicarboxylate, X-ray diffraction studies show that steric interactions force the ester groups to rotate out of the plane of the central anthracene ring. researchgate.net This deviation from planarity is a critical feature, as it disrupts the potential for extended electronic delocalization between the carboxylate groups and the aromatic system. researchgate.net The anthracene moiety itself, however, remains largely planar.

The conformational flexibility of the molecule is largely dictated by the rotation around the bonds connecting the ester groups to the anthracene core. For Dimethyl anthracene-9,10-dicarboxylate, the crystal structure reveals two independent, centrosymmetric molecules where the planes of the ester groups are significantly inclined with respect to the central anthracene ring. researchgate.net The dihedral angles have been measured to be 63.90(4)° and 61.02(5)°. researchgate.net It is expected that this compound would exhibit similar, large dihedral angles due to the comparable steric demands of the ethyl ester groups. This twisted conformation is not primarily a result of crystal packing forces but is an intrinsic feature of the isolated molecule. researchgate.net

| Compound | Moiety 1 | Moiety 2 | Dihedral Angle (°) |

| Dimethyl anthracene-9,10-dicarboxylate (Molecule 1) | Ester Group Plane | Central Anthracene Ring | 63.90 (4) |

| Dimethyl anthracene-9,10-dicarboxylate (Molecule 2) | Ester Group Plane | Central Anthracene Ring | 61.02 (5) |

This table presents crystallographic data for the closely related dimethyl ester as a proxy for the diethyl derivative.

Vibrational Spectroscopy for Bond Analysis and Conformational States

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for confirming the functional groups present in this compound. The spectra are dominated by characteristic peaks corresponding to the ester functionalities and the aromatic core.

Key vibrational modes include:

Ester C=O Stretching: A strong absorption peak is observed in the range of 1720–1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Ester Vibrations: Bands in the region of 1250–1100 cm⁻¹ correspond to the C-O stretching vibrations within the ester groups.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks associated with the carbon-carbon double bond stretching of the anthracene ring are also present in the fingerprint region.

These characteristic peaks provide a reliable method for confirming the structural integrity of the compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Ester C=O Stretch | 1720 - 1740 |

| C-O Ester Stretch | 1250 - 1100 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the key ¹H NMR signals are:

A quartet observed in the δ 4.3–4.4 ppm range, which is characteristic of the methylene (B1212753) protons (–OCH₂CH₃) of the ethyl ester groups.

Signals for the aromatic protons of the anthracene ring system appear in the downfield region, typically between δ 8.2–8.5 ppm.

A triplet corresponding to the terminal methyl protons (–OCH₂CH₃) of the ethyl groups would be expected further upfield, integrated to six protons.

The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of all atoms in the structure, confirming its identity and purity.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Anthracene Protons | 8.2 - 8.5 | Multiplet | CDCl₃ |

| Methylene (–OCH₂CH₃) | 4.3 - 4.4 | Quartet | CDCl₃ |

Morphological and Microstructural Studies of Derived Materials

The rigid and geometrically well-defined structure of the anthracene-9,10-dicarboxylate core makes it an excellent building block, or ligand, for the construction of advanced materials with controlled morphology and microstructure. The parent compound, Anthracene-9,10-dicarboxylic acid, is widely utilized in the synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.com These materials are highly crystalline and possess well-defined pores, leading to nanotubular or ultramicroporous structures. sigmaaldrich.com

By extension, this compound serves as a soluble precursor that can be hydrolyzed to the dicarboxylic acid for MOF synthesis or potentially used in other polymerization or self-assembly processes to create materials with specific microstructures. The morphology of such derived materials, often characterized by techniques like Scanning Electron Microscopy (SEM), is directly influenced by the rigid, bulky nature of the anthracene-9,10-dicarboxylate unit, which directs the assembly into ordered, often porous, architectures.

Electronic and Photophysical Properties: Mechanisms and Relationships

Excited-State Dynamics and Electronic Transitions

The introduction of substituents at the 9 and 10 positions of an anthracene (B1667546) core can alter its photophysical properties. rsc.org While substitutions may only slightly affect UV/Vis absorption, they can have a more pronounced impact on fluorescence properties. rsc.orgsemanticscholar.org In the case of Diethyl anthracene-9,10-dicarboxylate, the ester groups play a crucial role in its electronic transitions and the subsequent decay pathways from the excited state.

Computational studies on the related 9,10-anthracene dicarboxylic acid (9,10-ADCA) reveal significant geometric changes between the ground and excited states. scispace.comresearchgate.net In the ground state, the dihedral angles of the carboxyl groups are calculated to be around 56.6°. scispace.comresearchgate.net Upon excitation, these angles decrease to approximately 27.7°, and the anthracene core undergoes puckering. scispace.comresearchgate.net This excited-state planarization is a key factor in the molecule's photophysical behavior.

The absorption spectrum of this compound's parent acid, 9,10-ADCA, shows a vibronic structure characteristic of anthracene. scispace.com However, its emission spectrum is typically broad and structureless. scispace.com The absorption and emission spectra are bathochromically shifted (red-shifted) compared to unsubstituted anthracene. scispace.com

Solvent polarity does not significantly affect the absorption or emission maxima of 9,10-ADCA in various polar aprotic solvents. scispace.com For instance, the emission maximum remains around 455 nm in solvents like THF, ethyl acetate, butanone, acetone, and DMA. scispace.com This suggests that the electronic transitions are not strongly influenced by the dielectric constant of the surrounding medium in these solvents. However, the nature of the solvent can influence the structure of the fluorescence spectra. In protic solvents like water and alcohols, anthracene-9-carboxylic acid exhibits a sharper, more structured fluorescence spectrum. researchgate.netcore.ac.uk This is attributed to solvation and hydrogen bonding, which can inhibit the free rotation of the carboxyl groups. researchgate.netcore.ac.uk In contrast, aprotic solvents tend to produce a broad fluorescence band. researchgate.netcore.ac.uk

Table 1: Absorption and Emission Maxima of 9,10-Anthracene Dicarboxylic Acid (a related compound) in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 7 | ~409 | ~419 |

| N,N-Dimethylacetamide (DMA) | 38 | ~408 | ~421 |

Data is for the related compound 9,10-Anthracene Dicarboxylic Acid as a proxy to illustrate solvent effects. scispace.com

The substitution at the 9 and 10 positions of the anthracene core generally influences the fluorescence quantum yield. rsc.orgsemanticscholar.org For many 9,10-disubstituted anthracene derivatives, the fluorescence quantum yield can be quite high, although specific values for this compound are not extensively reported in the provided search results. For the related 9,10-anthracene dicarboxylic acid, the fluorescence lifetime in THF is noted to be considerably longer than that of unsubstituted anthracene in the same solvent. scispace.com In general, anthracene derivatives can be developed into efficient fluorescent emitters. researchgate.net However, they can also suffer from reduced emission efficiency in the solid state due to aggregation-induced quenching. researchgate.netrsc.org

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the structural and electronic differences between the ground and excited states. 9,10-disubstituted anthracenes, including 9,10-ADCA, exhibit large Stokes shifts. scispace.com For 9,10-ADCA, the Stokes shift is reported to be around 3,796 cm⁻¹ in several aprotic solvents. scispace.com

The large Stokes shift in these molecules is attributed to the significant geometric reorganization that occurs upon excitation. scispace.com As mentioned, time-dependent DFT calculations for 9,10-ADCA show a substantial decrease in the dihedral angles of the carboxyl groups and a puckering of the anthracene moiety in the excited state. scispace.comresearchgate.net This change in geometry from a more twisted ground state to a more planar excited state lowers the energy of the excited state before emission, resulting in a large energy gap between absorption and emission. This intramolecular reorganization is a primary mechanistic origin of the observed Stokes shift.

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgtitech.ac.jp This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. titech.ac.jp Several anthracene derivatives have been shown to exhibit AIE properties. rsc.orgrsc.orgnih.gov

The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. rsc.orgpolymer.cn For molecules like this compound, the ester groups at the 9 and 10 positions have considerable conformational flexibility in solution. These groups can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, leading to weak fluorescence. rsc.orgtitech.ac.jp

When the molecules aggregate in the solid state or in poor solvents, the steric hindrance from neighboring molecules restricts these intramolecular motions. polymer.cn This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. rsc.orgpolymer.cn The key to AIE in these systems is the presence of flexible peripheral groups, like the ethyl carboxylate groups, attached to a fluorescent core. polymer.cn

The specific way in which molecules pack in the solid state or in aggregates has a profound influence on their photophysical properties. researchgate.net In the context of AIE, the molecular packing must restrict intramolecular motion without promoting strong intermolecular π-π stacking that can lead to excimer formation and fluorescence quenching. researchgate.net

For AIE-active 9,10-disubstituted anthracene derivatives, crystal structure analyses often reveal non-planar molecular conformations. rsc.orgpolymer.cn These twisted conformations, driven by steric hindrance between the substituents and the anthracene core, can prevent the close face-to-face packing that facilitates quenching. rsc.org Instead, they may adopt packing arrangements, such as herringbone or "edge-to-face" interactions, which still impose sufficient rigidity to restrict intramolecular rotations while keeping the fluorescent cores from interacting too strongly. nih.gov This combination of restricted motion and suppressed intermolecular quenching pathways is crucial for achieving strong emission in the aggregated state. rsc.orgpolymer.cn

Exciplex and Excimer Formation in Concentrated Solutions and Solid States

The photophysical behavior of this compound, like many 9,10-disubstituted anthracene derivatives, is highly dependent on its concentration and physical state. In dilute solutions, it typically exhibits characteristic monomer fluorescence, a structured emission spectrum originating from the decay of an isolated electronically excited molecule. However, upon increasing the concentration or in the solid state (e.g., thin films, nanoaggregates, or crystals), intermolecular interactions become significant, leading to the formation of excited-state complexes known as excimers. rsc.org

An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. This process is particularly prevalent in planar aromatic systems like the anthracene core, where π-π stacking interactions are favorable. The formation of an excimer state is generally characterized by the appearance of a new, broad, and structureless emission band that is significantly red-shifted compared to the monomer fluorescence. This red-shift is indicative of the lower energy of the excimer state, which acts as a trap for the excitation energy. rsc.org

Research on closely related compounds, such as 9,10-diphenylanthracene (B110198) (DPA), provides insight into the dynamics of this process. In solid forms like thin films and nanoaggregates, DPA exhibits emission from both the locally excited (exciton) and the excimer state. rsc.org In well-ordered crystalline states, the excimer emission often dominates due to the favorable intermolecular orbital overlap facilitated by the crystal packing. rsc.org This phenomenon can lead to fluorescence quenching of the monomer emission, as the excimer state often has a lower radiative decay rate or provides pathways for non-radiative decay. researchgate.net For some 9,10-disubstituted anthracene derivatives, this quenching in spin-cast films is attributed to the formation of these excimer-like traps. researchgate.net

The table below summarizes the general characteristics of monomer and excimer emission observed in 9,10-disubstituted anthracenes, which are applicable to this compound.

| Emission Type | Conditions | Spectral Characteristics | Energy State |

| Monomer Fluorescence | Dilute solutions | Structured, higher energy (e.g., blue region) | Locally Excited State (S₁) |

| Excimer Emission | Concentrated solutions, solid state | Broad, structureless, lower energy (e.g., green region) | Excited Dimer State |

This table illustrates the typical differences between monomer and excimer emission based on studies of related anthracene derivatives.

While excimers form between identical molecules, exciplexes (excited-state complexes) form between two different types of molecules, typically an electron donor and an electron acceptor. While not prominently documented for this compound itself, the electron-deficient nature of the anthracene core, enhanced by the electron-withdrawing carboxylate groups, suggests a potential for exciplex formation with suitable electron-donating molecules.

Singlet Oxygen Generation Mechanisms and Photochemical Reactivity

The anthracene core is a well-known photosensitizer, capable of generating singlet oxygen (¹O₂) upon irradiation with light. The process is a classic example of a Type II photosensitization reaction. The mechanism begins with the absorption of a photon by the this compound molecule, promoting it from its ground state (S₀) to an excited singlet state (S₁). While most molecules will relax back to the ground state via fluorescence or non-radiative decay, some can undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁).

This triplet-state sensitizer (B1316253) is the key species in singlet oxygen generation. Due to spin conservation rules, the energy transfer from the triplet sensitizer (T₁) to the ground-state molecular oxygen, which is a triplet (³O₂), is highly efficient. This process, known as triplet-triplet annihilation, excites the oxygen molecule to its highly reactive singlet state (¹O₂) while the sensitizer returns to its ground state (S₀).

The primary photochemical reaction of the anthracene moiety with the generated singlet oxygen is a [4+2] cycloaddition reaction. frontiersin.org In this reaction, the singlet oxygen acts as a dienophile and adds across the 9- and 10-positions of the anthracene ring system (the diene) to form a stable 9,10-endoperoxide. researchgate.netfrontiersin.org This reaction is characteristic of the anthracene core and leads to the bleaching of the compound's characteristic UV-Vis absorption and a decrease in its fluorescence. nih.gov The formation of this endoperoxide is often reversible; the molecule can release the singlet oxygen upon heating, regenerating the original anthracene derivative. frontiersin.org

Mechanism of Singlet Oxygen Generation and Reaction:

Excitation: Anthracene (S₀) + hν → Anthracene (S₁)

Intersystem Crossing (ISC): Anthracene (S₁) → Anthracene (T₁)

Energy Transfer: Anthracene (T₁) + ³O₂ → Anthracene (S₀) + ¹O₂

Cycloaddition: Anthracene + ¹O₂ → Anthracene-9,10-endoperoxide

This reactivity makes anthracene derivatives potential agents for applications requiring the controlled production of singlet oxygen, while also highlighting a key pathway for their photodegradation.

Dual-State Emission Properties and Their Utility

A significant feature of this compound, inferred from the behavior of analogous 9,10-disubstituted anthracenes, is its capacity for dual-state emission. rsc.org This property refers to the simultaneous emission of light from two distinct excited states, namely the locally excited (monomer) state and the lower-energy excimer state. This phenomenon is most prominent when transitioning from dilute solutions to aggregated states (concentrated solutions, films, or solids).

In Dilute Solution: The compound exhibits a single, structured emission band in the blue region of the spectrum, corresponding to monomer fluorescence.

In Solid State/Aggregates: A second, broad, and featureless emission band appears at longer wavelengths (e.g., in the green or yellow region), originating from the excimer state formed by π-stacked molecules. rsc.org

The result is a material that emits in two different color channels simultaneously. The relative intensity of these two emission bands is highly sensitive to the local environment and the degree of intermolecular interaction. For instance, in nanoaggregates of 9,10-diphenylanthracene, the contribution of the excimer state emission increases with the size of the nanoparticle, reflecting the more ordered packing. rsc.org

This dual-emission characteristic has significant utility in materials science and sensor technology:

Ratiometric Sensing: Since the ratio of the intensities of the two emission bands changes in response to environmental factors that influence molecular aggregation (e.g., pressure, temperature, or the presence of certain analytes), the compound can be used as a ratiometric fluorescent probe. Ratiometric measurements are highly reliable as they are independent of the absolute probe concentration.

White-Light Emission: By carefully controlling the degree of aggregation, the blue emission from the monomer and the green/yellow emission from the excimer can be balanced. The combination of these complementary colors can produce white light, making such compounds promising candidates for single-component white organic light-emitting diodes (WOLEDs).

Optoelectronic Devices: The tunability of the emission color by controlling the morphology of thin films is a valuable asset in the development of organic semiconductors for displays and solid-state lighting. rsc.org

The dual-state emission properties of this compound and related compounds represent a powerful tool for creating advanced functional materials with tunable photophysical responses.

| Property | Monomer State | Excimer State | Potential Utility |

| Emission Color | Blue | Green/Yellow | White-Light Generation (WOLEDs) |

| Emission Spectrum | Structured, narrow | Broad, featureless | Spectral Tuning in Optoelectronics |

| Sensitivity | Low sensitivity to aggregation | High sensitivity to aggregation | Ratiometric Fluorescent Sensors |

This table summarizes the dual-state emission characteristics and their potential applications.

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of anthracene (B1667546) and its derivatives. utexas.eduresearchgate.netresearchgate.net It provides critical information about the oxidation and reduction potentials, the stability of the generated radical ions, and the reversibility of the electron transfer processes. For anthracene derivatives, electrochemical reactions typically involve the π-system of the aromatic core, leading to the formation of radical cations upon oxidation and radical anions upon reduction. utexas.educdnsciencepub.com

Unsubstituted anthracene exhibits a reversible one-electron oxidation to its radical cation (A•+) and a reversible one-electron reduction to its radical anion (A•-). utexas.educdnsciencepub.com The introduction of two diethyl carboxylate groups at the 9 and 10 positions significantly impacts these potentials. These ester groups are electron-withdrawing, which makes the anthracene ring more electron-deficient. Consequently, removing an electron (oxidation) becomes more difficult, shifting the oxidation potential to more positive values compared to unsubstituted anthracene. Conversely, adding an electron (reduction) becomes easier, shifting the reduction potential to less negative values.

For comparison, the electrochemical reduction of 9,10-diphenylanthracene (B110198) has been studied in detail, showing a reversible one-electron reduction wave. utexas.edu The electrochemical oxidation of anthracene in acetonitrile (B52724) has been shown to produce 9,10-anthraquinone and bianthrone (B1198128). nih.gov

Table 1: Representative Redox Potentials of Selected Anthracene Derivatives

| Compound | Process | Potential (V) | Reference Electrode | Conditions |

|---|---|---|---|---|

| Anthracene | Oxidation | +1.09 | Ag/AgCl | CH₂Cl₂/0.1 M TBAP |

Note: This table provides context based on related compounds. The exact potentials for Diethyl anthracene-9,10-dicarboxylate may vary.

Substituents play a crucial role in tuning the redox properties of the anthracene core. nih.govnih.gov Electron-donating groups (like methyl or methoxy) increase the electron density of the aromatic system, making oxidation easier (less positive potential) and reduction harder (more negative potential). In contrast, electron-withdrawing groups, such as the diethyl dicarboxylate groups in the title compound, have the opposite effect. rsc.org

The ester groups (-COOEt) at the 9,10-positions decrease the energy of both the HOMO and LUMO. The stabilization of the LUMO is typically more pronounced, which facilitates the reduction process. The stabilization of the HOMO makes the removal of an electron more difficult, thus increasing the oxidation potential. This predictable tuning of redox potentials is a cornerstone for designing anthracene derivatives for specific applications in materials science and electronics. rsc.org Theoretical calculations on various substituted anthracenes have corroborated these experimental trends, showing a clear correlation between the electronic nature of the substituent and the resulting redox potentials and HOMO-LUMO energy gaps. nih.govrsc.org

Mechanistic Investigations of Electrochemical Oxidation

The electrochemical oxidation of polycyclic aromatic hydrocarbons (PAHs), including anthracene, generally proceeds through the formation of a radical cation as the initial step. nih.govnih.gov The fate of this intermediate depends on the reaction conditions, such as the solvent, temperature, and the presence of nucleophiles. nih.gov

Both electrochemical and photochemical oxidation of anthracene derivatives often involve similar initial steps, namely the removal of an electron from the π-system to form a radical cation. In photochemical pathways, this is achieved by photoexcitation, sometimes in the presence of an electron acceptor. nih.govresearchgate.net Studies on anthracene-9,10-dicarboxylate (ADC) incorporated into coordination polymers have shown that photo-irradiation can lead to electron transfer processes and the formation of stable radical photoproducts. nih.gov This ligand-to-ligand electron transfer is analogous to the initial step in electrochemical oxidation where the electrode acts as the electron acceptor. nih.gov

However, the subsequent reaction pathways can differ. In electrochemical oxidation, the radical cation is formed in the diffusion layer near the electrode surface and can undergo further electron transfer or react with components of the electrolyte. nih.gov Photochemical oxidation can occur in bulk solution, and the excited states may undergo different reactions, such as cycloadditions or reactions with molecular oxygen, before electron transfer occurs.

Following its formation, the radical cation can undergo several reactions. It can be further oxidized at the electrode at a more positive potential, or it can participate in chemical follow-up reactions. beilstein-journals.org Common reactions for PAH radical cations include dimerization or reaction with nucleophiles (such as residual water in the solvent) or the electrolyte anion. nih.govnih.gov For anthracene, these reactions often lead to the formation of bianthrone or, through a multi-electron process involving reaction with water, 9,10-anthraquinone. nih.govewha.ac.kracs.org The specific products formed from the electrochemical oxidation of this compound would depend on the precise experimental conditions.

Homo-Lumo Energy Gaps and their Correlation with Conjugation

The HOMO-LUMO energy gap (ΔEH-L) is a critical parameter that influences the electronic and optical properties of a molecule, and it is directly related to its electrochemical behavior. The oxidation potential is correlated with the HOMO energy level, while the reduction potential is correlated with the LUMO energy level. A smaller HOMO-LUMO gap generally implies that the molecule is more easily oxidized and reduced.

The extent of π-conjugation is a primary factor determining the HOMO-LUMO gap. nih.gov In general, increasing the size of the conjugated system decreases the gap. For this compound, the core conjugated system is that of anthracene. The substituents, however, also modulate the gap. Electron-withdrawing groups like esters lower the energies of both the HOMO and LUMO. rsc.org This often leads to a change in the energy gap compared to the parent hydrocarbon.

Density Functional Theory (DFT) calculations are a powerful tool for estimating the HOMO-LUMO energies and the resulting gap. For anthracene-9,10-dicarboxaldehyde, a structurally similar compound, the HOMO-LUMO gap was calculated to be 2.8014 eV. nih.gov Another study involving DFT calculations on 9,10-anthracene dicarboxylic acid also highlights the influence of the carboxyl groups on the electronic structure. researchgate.net These theoretical studies, along with experimental electrochemical data, provide a comprehensive picture of the electronic landscape of these molecules. researchgate.net

Table 2: Calculated HOMO-LUMO Gaps for Anthracene and Related Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|

Note: Data is for a structurally similar compound and provides an estimate of the expected range for this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For anthracene derivatives, DFT calculations help elucidate how substituents at the 9,10-positions influence the properties of the core aromatic system. By solving approximations of the Schrödinger equation, DFT can accurately predict ground-state geometries, orbital energies, and electron distribution.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation.

For a closely related compound, anthracene-9,10-dicarboxaldehyde (ADCA), DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO-LUMO energy gap to be 2.8014 eV. nih.gov This value suggests a stable molecular structure. nih.gov The global reactivity descriptors for ADCA, derived from the HOMO and LUMO energies, are summarized in the table below. nih.gov Such calculations for this compound would similarly reveal how the diethyl ester groups modulate the electronic landscape of the anthracene core. The introduction of electron-withdrawing or donating groups can significantly alter the charge population and frontier orbital energy levels in anthracene derivatives. rsc.orgresearchgate.net

Table 1: Calculated Global Reactivity Descriptors for Anthracene-9,10-dicarboxaldehyde (ADCA)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.3003 |

| LUMO Energy | -3.4989 |

| Energy Gap (EHOMO-ELUMO) | 2.8014 |

| Global Hardness (η) | 1.4007 |

| Global Softness (S) | 0.7139 |

| Chemical Potential (μ) | -4.8996 |

| Electronegativity (χ) | 4.8996 |

This interactive table is based on data for the related compound anthracene-9,10-dicarboxaldehyde. nih.gov

The three-dimensional structure, particularly the orientation of substituents relative to the anthracene plane, is critical for determining the molecule's packing in the solid state and its photophysical properties. DFT calculations are used to find the lowest-energy conformation by optimizing the molecular geometry.

A key parameter is the dihedral angle between the plane of the substituent group and the aromatic ring. For 9,10-anthracene dicarboxylic acid (9,10-ADCA), a direct precursor, DFT calculations revealed that steric hindrance between the carboxylic acid groups and the anthracene ring forces them out of plane. researchgate.netscispace.com In the ground state, the lowest-energy structure has a significant dihedral angle of 56.6° between the carboxylic acid groups and the aromatic plane. researchgate.netscispace.com In contrast, for the mono-substituted Ethyl anthracene-9-carboxylate, the dihedral angle between the carboxylate group and the anthracene fragment is found to be 76.00°. nih.gov These findings suggest that the diethyl ester groups in this compound are also twisted out of the anthracene plane due to steric constraints.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. This method is crucial for understanding and predicting absorption and emission spectra, making it invaluable for the study of photoluminescent materials.

TD-DFT calculations can predict the energies and characteristics of electronic transitions between molecular orbitals, which correspond to the absorption bands observed in UV-Vis spectroscopy. For anthracene derivatives, these calculations can clarify the nature of transitions, such as π-π* transitions localized on the anthracene core or intramolecular charge transfer (ICT) transitions. rsc.org

Studies on 9,10-disilylanthracene show that TD-DFT can identify the transitions responsible for the characteristic ¹Lₐ and ¹Bₐ bands in the absorption spectrum. nih.gov The calculations revealed that the main absorption band is primarily due to the HOMO-to-LUMO transition. nih.gov Similarly, for 9,10-anthracene dicarboxylic acid, TD-DFT has been used to interpret its photophysical properties, where the addition of functional groups perturbs the electronic transitions of the parent anthracene molecule. researchgate.netscispace.com These computational approaches would be instrumental in interpreting the experimental absorption and emission spectra of this compound.

Upon absorption of light, a molecule transitions to an excited state, and its geometry can relax to a new, lower-energy conformation. TD-DFT can optimize the geometry of the excited state, revealing structural changes that occur after photoexcitation.

For 9,10-anthracene dicarboxylic acid, TD-DFT calculations show a significant change in geometry upon excitation to the first excited state. researchgate.netscispace.com The dihedral angles of the carboxyl groups decrease substantially from 56.6° in the ground state to 27.7° in the excited state. researchgate.netscispace.com Furthermore, the calculations reveal a noticeable puckering of the anthracene moiety itself upon excitation, a deformation not observed in other isomers. researchgate.netscispace.com This excited-state planarization and deformation are critical for understanding the molecule's fluorescence properties, including the magnitude of the Stokes shift.

Table 2: Ground and Excited-State Dihedral Angles for 9,10-Anthracene Dicarboxylic Acid

| State | Dihedral Angle (°) |

|---|---|

| Ground State (S₀) | 56.6 |

This interactive table is based on data for the related compound 9,10-anthracene dicarboxylic acid. researchgate.netscispace.com

Computational Screening and Molecular Design Strategies

Computational methods are increasingly used not just to analyze existing molecules but also to design new ones with desired properties. By systematically modifying a core structure in silico and calculating the resulting properties, researchers can perform computational screening to identify promising candidates for specific applications before undertaking synthetic efforts.

Anthracene derivatives are of great interest for applications in organic electronics, such as organic photovoltaic cells (OPVs) and dye-sensitized solar cells (DSSCs). psu.edu Computational screening can accelerate the discovery of new materials by predicting their HOMO-LUMO energy levels to ensure proper alignment with other materials in a device. psu.edu For example, new mechanophores—molecules that respond to mechanical stress—have been identified through computational screening, which helps in the design of more sensitive yet thermally stable materials. acs.org A similar strategy could be applied to this compound, modifying its structure computationally to tune its electronic and photophysical properties for applications in sensing, light-emitting devices, or other advanced materials.

Computational and Theoretical Investigations of Diethyl Anthracene 9,10 Dicarboxylate

Computational and theoretical methods provide invaluable insights into the molecular properties and behaviors of Diethyl anthracene-9,10-dicarboxylate, offering a microscopic understanding that complements experimental findings. These in silico approaches are particularly useful for elucidating conformational dynamics, intermolecular interactions, and the electronic phenomena that govern its photophysical properties.

Applications in Advanced Materials Science and Optoelectronics

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, the de-esterified form of Diethyl anthracene-9,10-dicarboxylate, anthracene-9,10-dicarboxylate (ADC), serves as a versatile organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). The diethyl ester itself is a crucial precursor, offering enhanced solubility in organic solvents, which facilitates the synthesis of these complex architectures.

Role as Ligands for Photoluminescent Coordination Polymers

The ADC ligand, derived from this compound, is widely employed to create photoluminescent coordination polymers. The inherent fluorescence of the anthracene (B1667546) unit can be incorporated into these materials, leading to frameworks that exhibit strong light-emitting properties. The rigid and planar nature of the ADC ligand helps in the formation of well-defined, crystalline structures. When coordinated with metal ions such as Cadmium(II), the resulting coordination polymers often display tunable photoluminescence. The emission characteristics of these materials can be influenced by the choice of the metal center, the coordination geometry, and the presence of guest molecules within the framework.

For instance, Cd(II) MOFs constructed with the ADC ligand have been shown to form robust frameworks with specific topologies that exhibit tunable photoluminescent behavior. This property is highly desirable for applications in chemical sensing, where changes in the luminescent output can signal the presence of specific analytes.

Design of MOFs for Specific Functional Properties (e.g., Tunable Fluorescence)

The design of MOFs with tailored functional properties is a significant area of research, and ADC is a key player in this field. By strategically selecting metal clusters and ancillary ligands to pair with ADC, researchers can engineer MOFs with specific pore sizes, shapes, and chemical environments. This level of control allows for the fine-tuning of the material's fluorescent properties.

One notable application is the development of MOF-based sensors. The fluorescence of an ADC-containing MOF can be quenched or enhanced upon interaction with certain molecules or ions. This "turn-off" or "turn-on" response forms the basis of highly sensitive and selective chemical sensors. The ability to tune the fluorescence through the rational design of the MOF structure is a critical aspect of developing materials for targeted sensing applications.

Sensitized Upconversion in Anthracene-Containing MOFs

A particularly advanced application of ADC-based MOFs is in the field of photon upconversion. This process involves the conversion of low-energy photons (e.g., visible or near-infrared light) into higher-energy photons (e.g., ultraviolet or visible light). In a typical system, a sensitizer (B1316253) molecule absorbs the low-energy light and transfers its energy to an acceptor (or annihilator) molecule. In the context of ADC-based MOFs, the anthracene units of the ADC ligands can act as the acceptors.

Research has demonstrated sensitized upconversion in zirconium-based MOFs constructed from 9,10-anthracene dicarboxylate (9,10-ADC). In these systems, a sensitizer, such as a palladium-porphyrin complex, is incorporated into the MOF. Upon excitation with lower-energy light, the sensitizer transfers its triplet energy to the anthracene units of the MOF backbone. Subsequent triplet-triplet annihilation between two excited anthracene units results in the emission of a higher-energy photon. The efficiency of this upconversion process is highly dependent on the spatial arrangement and proximity of the anthracene moieties within the MOF structure, highlighting the importance of precise structural control.

Table 1: Properties of Anthracene Dicarboxylate (ADC) in Functional MOFs

| Property | Description | Significance in MOF Applications |

| Photoluminescence | The anthracene core of the ADC ligand is inherently fluorescent, emitting light upon excitation with UV radiation. | Enables the development of light-emitting materials for applications in sensing, lighting, and anticounterfeiting. |

| Rigid and Planar Structure | The rigid geometry of the ADC ligand facilitates the formation of ordered, crystalline MOF structures. | Allows for precise control over the framework topology and pore environment, which is crucial for targeted applications. |

| Tunable Emission | The fluorescence of ADC-based MOFs can be modulated by the choice of metal ion, coordination environment, and guest molecules. | Forms the basis for selective chemical sensors where the luminescent response changes upon analyte binding. |

| Triplet Energy Acceptor | The anthracene unit can accept triplet energy from a sensitizer molecule. | Essential for triplet-triplet annihilation-based photon upconversion, enabling the conversion of low-energy light to high-energy light. |

Organic Optoelectronic Devices

The promising electronic and photophysical properties of the anthracene core suggest the potential for this compound and related derivatives in the field of organic optoelectronics. While direct applications of the diethyl ester are not extensively documented, the broader class of anthracene derivatives is actively researched for use in various electronic devices.

Charge Transfer Materials

The extended π-conjugated system of the anthracene molecule allows it to participate in charge transfer processes, a fundamental requirement for many organic electronic devices. Anthracene derivatives can act as either electron-donating or electron-accepting materials, depending on the nature of their substituents. The electron-withdrawing carboxylate groups in anthracene-9,10-dicarboxylate suggest that it could function as an electron-accepting component in charge-transfer complexes.

Theoretical studies on related molecules, such as anthracene-9,10-dicarboxaldehyde, have investigated their electronic structure and charge transfer characteristics. nih.gov These studies provide insights into how the distribution of electron density and the energy levels of the frontier molecular orbitals (HOMO and LUMO) can be tailored for specific electronic applications. The ability to form stable radical anions is a key property for n-type semiconductor materials used in organic electronics.

Components in Polymer Light-Emitting Diodes (PLEDs) and Field-Effect Transistors (FETs)

Anthracene and its derivatives have a long history of use in organic light-emitting diodes (OLEDs), often serving as blue-emitting materials or as host materials for other fluorescent or phosphorescent dopants. rsc.org The high fluorescence quantum yield of many anthracene derivatives makes them attractive for achieving bright and efficient light emission. While specific research on this compound in PLEDs is limited, related anthracene-carboxylate complexes have been explored as precursors for fabricating OLEDs. semnan.ac.ir For instance, a diorganotin(IV) complex of anthracene-9-carboxylate has been shown to be a good fluorescent material for use in light-emitting devices. semnan.ac.ir

In the realm of organic field-effect transistors (OFETs), anthracene-based semiconductors are valued for their potential to form well-ordered thin films with good charge transport properties. rsc.org The planar structure of the anthracene core can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor. While pristine anthracene has been used to fabricate OFETs, chemical modification with various functional groups is a common strategy to improve device performance and stability. researchgate.net The introduction of ester groups, as in this compound, could influence the molecular packing and electronic properties, although specific studies on its use in FETs are yet to be widely reported.

Table 2: Potential Optoelectronic Applications of Anthracene Derivatives

| Device | Role of Anthracene Derivative | Key Properties |

| Polymer Light-Emitting Diodes (PLEDs) | Emitting layer, Host material | High fluorescence quantum yield, Tunable emission color, Good thermal stability |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Good charge carrier mobility, Ordered molecular packing, Air stability |

| Organic Photovoltaics (OPVs) | Electron donor or acceptor | Broad absorption spectrum, Appropriate HOMO/LUMO energy levels, Efficient charge separation |

Functional Organic Architectures and Macrocycle Synthesis

This compound serves as a key precursor in the synthesis of complex organic molecules, particularly macrocycles and other functional architectures. The diethyl ester form of anthracene-9,10-dicarboxylic acid provides enhanced solubility in organic solvents, which is a practical advantage for its use in various organic transformations.

A significant application is in the construction of dibenzo-fused macrocycles. Research has demonstrated that the bis-enolates derived from the reduction of anthracene-9,10-dicarboxylate esters can react smoothly with a variety of 1,ω-dibromoalkane electrophiles. core.ac.uk This macrocyclization strategy has proven effective for creating a wide range of ring sizes, from 11- to 24-membered macrocycles, without requiring high-dilution conditions. core.ac.uk

| Starting Material Component | Key Reaction | Resulting Products | Significance |

|---|---|---|---|

| Anthracene-9,10-dicarboxylate ester | Dialkylation of bis-enolates with 1,ω-dibromoalkanes | 11- to 24-membered dibenzo-fused macrocycles | Efficient synthesis of large, functional organic architectures. core.ac.uk |

Polymer Additives and Advanced Polymer Materials

This compound is utilized in the preparation of polymer additives. The anthracene moiety is central to its function in advanced polymer materials, providing a platform for creating materials with dynamic, stimuli-responsive properties. The core chemical principle is the reversible [4+4] cycloaddition (photodimerization) reaction of the anthracene rings at their 9,10-positions. researchgate.netnih.gov This reaction allows for the formation and cleavage of covalent bonds in a polymer network in response to external stimuli like light and heat. nih.govresearchgate.net

The anthracene group is a key functional unit for designing multi-stimuli-responsive polymers. researchgate.net These materials can change their properties in response to more than one external trigger, such as light and heat. researchgate.net The photodimerization of anthracene is induced by UV irradiation (typically >300 nm), which creates covalent crosslinks within the polymer matrix. nih.govresearchgate.net These crosslinks can be reversed either by applying heat or by irradiating with UV light of a different wavelength (typically <300 nm). nih.govresearchgate.net This reversible crosslinking and de-crosslinking mechanism is the basis for creating polymers that can respond to multiple stimuli. researchgate.net For example, epoxy elastomers incorporating anthracene-functionalized monomers have been developed that exhibit both light- and heat-induced shape memory behavior. researchgate.net

| Stimulus | Mechanism | Effect on Polymer | Reference |

|---|---|---|---|

| UV Light (>300 nm) | [4+4] Cycloaddition (Dimerization) of anthracene units | Formation of covalent crosslinks | nih.gov |

| Heat (>170 °C) or UV Light (<300 nm) | Cycloreversion (Cleavage of anthracene dimers) | Cleavage of covalent crosslinks | nih.gov |

The ability of the anthracene core to form reversible covalent bonds is particularly valuable in the creation of shape memory polymers. researchgate.net Shape memory polymers can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to an external stimulus. In anthracene-based systems, the permanent shape is set by a covalently crosslinked network. researchgate.netnih.gov

The crosslinks are formed by the photo-dimerization of anthracene moieties within the polymer chains. nih.gov By heating the material above its glass transition temperature, deforming it, and cooling it, a temporary shape can be fixed. The application of a specific stimulus, such as heat or UV light, triggers the cycloreversion of the anthracene dimers. nih.gov This cleavage of the reversible crosslinks allows the material to release the stored strain and return to its original, permanent shape. researchgate.net This mechanism has been successfully applied to create photo-reversible elastomer networks and epoxy-based systems with combined light- and heat-induced shape memory properties. researchgate.netnih.gov

Advanced Sensing Mechanisms and Chemosensors

Fluorescence-Based Sensing Mechanisms

The inherent fluorescence of the anthracene (B1667546) core is highly sensitive to its local environment. This sensitivity is exploited in several sensing strategies, where changes in fluorescence intensity or wavelength serve as the signaling mechanism.

Anthracene derivatives can be incorporated into polymeric materials as mechanophores, which are molecules that respond to mechanical stress with a measurable chemical change. Specifically, anthracene-maleimide cycloadducts can be integrated into polymer networks. rsc.orgresearchgate.net When the material is subjected to mechanical force, such as the formation of microcracks, the adduct undergoes a cycloreversion reaction, also known as a retro-Diels-Alder reaction. rsc.orgnih.gov This process cleaves the adduct and liberates the original fluorescent anthracene group. rsc.org The "off-on" nature of this fluorescence signal provides a sensitive method for detecting material damage that may not be visible to the naked eye. rsc.org The intensity of the fluorescence has been shown to correlate with the applied pressure, allowing for a quantitative assessment of the damage. researchgate.net

Table 1: Mechanophore Activation for Microcrack Detection

| Mechanophore System | Activation Mechanism | Signal Output | Application |

|---|

The anthracene scaffold can be functionalized to create fluorescent probes for the detection of biologically significant molecules. For instance, lanthanide complexes of anthracene carboxylic acid derivatives have been developed as sensors for nucleotides. scite.ai The interaction between the probe and the biomolecule, such as N-acetyl amino acids or nucleotides, can lead to a discernible change in the fluorescence emission of the anthracene moiety. scite.ai This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, depending on the specific interactions between the sensor and the analyte. These interactions are often driven by non-covalent forces like hydrogen bonding and π-π stacking.

Table 2: Fluorescence Sensing of Biomolecules with Anthracene Derivatives

| Sensor | Analyte | Sensing Principle | Observed Change |

|---|

Chelation-Enhanced Fluorescence (CHEF) is a powerful mechanism for detecting metal ions. In a typical CHEF sensor based on an anthracene derivative, the fluorophore is linked to a chelating group that can bind to a specific metal ion. In the absence of the metal ion, the fluorescence of the anthracene core is often quenched due to processes like photoinduced electron transfer (PET) from the chelating group to the excited fluorophore. Upon binding of the target metal ion, the chelating group's electron-donating ability is suppressed, which inhibits the PET process and restores the fluorescence of the anthracene. acs.org This "turn-on" fluorescence response provides a highly selective and sensitive method for metal ion detection. acs.orgmdpi.com

Table 3: CHEF-Based Metal Ion Detection

| Sensor Type | Target Ion | Mechanism | Fluorescence Response |

|---|---|---|---|

| Anthracene-based thioacetals | Hg²⁺ | Inhibition of PET upon chelation | "Turn-on" green luminescence |

The fluorescence emission of many anthracene derivatives, including those with electron-donating and electron-accepting groups, is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. evidentscientific.com In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum (a shift to longer wavelengths). nih.govevidentscientific.com This property allows for the use of diethyl anthracene-9,10-dicarboxylate and similar compounds as probes for the micropolarity of their environment, which can be valuable in chemical assays and for studying molecular interactions. nih.govnih.gov The extent of the spectral shift can be correlated with solvent polarity parameters, providing a quantitative measure of the local environment. nih.gov

Table 4: Solvatochromic Properties of Anthracene-Based Fluorophores

| Fluorophore Type | Property Measured | Effect of Increased Solvent Polarity |

|---|---|---|

| Anthracene Carboxyimides | Emission Wavelength | Red-shift (bathochromic shift) |

Electrochemically Active Sensing Platforms

In addition to their optical properties, anthracene derivatives can be employed in electrochemical sensors due to their redox activity.

Electrodes can be modified with anthracene derivatives, such as anthraquinone (B42736), to create sensitive and selective electrochemical sensors. researchgate.netyale.edu Anthraquinone, a close relative of anthracene, exhibits well-defined redox peaks corresponding to the anthraquinone/anthrahydroquinone redox couple. researchgate.net When these modified electrodes are used for the detection of analytes like hydrogen peroxide (H₂O₂), the analyte can participate in the electrochemical reaction, leading to a measurable change in the current. researchgate.netnih.govnih.gov For instance, the electrochemical reduction of H₂O₂ can be catalyzed at the surface of an anthraquinone-modified electrode, resulting in a significant enhancement of the cathodic peak current. researchgate.net This electrocatalytic activity allows for the sensitive and selective quantification of H₂O₂. researchgate.net Such sensors have shown good linearity over a range of concentrations and possess low detection limits. researchgate.netmdpi.com

Table 5: Electrochemical Sensing of Hydrogen Peroxide

| Electrode Modifier | Analyte | Detection Principle | Key Performance Metric |

|---|

Aggregation-Induced Emission (AIE) for Sensing Applications

A significant challenge in the development of fluorescent sensors has been the phenomenon of aggregation-caused quenching (ACQ), where fluorophores experience reduced emission intensity in the aggregated state. However, the discovery of aggregation-induced emission (AIE) has provided a novel strategy for creating highly sensitive fluorescent probes. AIE luminogens are molecules that are weakly emissive in solution but become highly fluorescent upon aggregation. researchgate.net This property is advantageous for sensing applications as it allows for the development of "turn-on" fluorescent sensors with low background signal and high sensitivity.

The AIE phenomenon in anthracene derivatives is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.netresearchgate.net For instance, the introduction of aldehyde groups to an anthracene core can transform it from a molecule with aggregation-caused quenching properties to one that exhibits AIE. researchgate.net This is due to steric effects that reduce intermolecular π-π stacking in the aggregated state. researchgate.net

Several anthracene-based compounds have been designed to leverage AIE for the detection of various analytes. An anthracene-based chalcone was synthesized and shown to exhibit AIE, which was then utilized for the sensitive and selective detection of nitroaromatic compounds like picric acid (PA) and 2,4-dinitrophenol (2,4-DNP) in aqueous solutions. nih.gov The sensing mechanism involves an electron transfer from the electron-rich sensor to the electron-deficient nitro compounds. nih.gov

Similarly, an anthracene-based Schiff base derivative (AT2) was developed as an AIE-active probe for the detection of Zn(II) ions and tyrosine. mdpi.com The probe's fluorescence is enhanced in the presence of Zn(II) ions, and this enhancement can be reversed by the addition of tyrosine, demonstrating its potential for sequential sensing. mdpi.com The AIE property of AT2 was confirmed by observing its photoluminescence behavior in ethanol-water mixtures with increasing water fractions. mdpi.com

Furthermore, 9,10-distyrylanthracene (DSA) derivatives are another class of compounds that exhibit prominent AIE characteristics. researchgate.net These molecules have been applied in the development of biochemical sensors and for bioimaging. researchgate.net For example, a quaternary ammonium salt of a DSA derivative with AIE properties was used for the label-free, "turn-on" fluorescent sensing of Pb(II) ions. researchgate.net

The versatility of AIE in sensing is further demonstrated by the development of fluorescent organic dots. By encapsulating the AIE-active molecule 9,10-divinyl anthracene (DSA) within a polymer matrix, bright AIE organic dots were created for cellular imaging. nih.gov These dots showed good stability, biocompatibility, and could be functionalized for targeted cell imaging. nih.gov

Table 1: Research Findings on Anthracene Derivatives Exhibiting AIE for Sensing Applications

| Anthracene Derivative | Analyte | Sensing Mechanism | Key Findings |

| Anthracene-based chalcone (S1) | Picric acid (PA) and 2,4-dinitrophenol (2,4-DNP) | Electron transfer from the AIE-active sensor to the electron-deficient nitroaromatics. nih.gov | The sensor exhibits AIE in solution and mechanochromic behavior in the solid state. It can be used to develop test strips for the visual detection of PA and 2,4-DNP. nih.gov |

| Anthracene-based Schiff base (AT2) | Zn(II) ions and Tyrosine | AIE-active probe shows enhanced fluorescence with Zn(II) ions, which is reversible with the addition of Tyrosine. mdpi.com | The probe demonstrates high selectivity for Zn(II) ions and can be used for sequential sensing of Zn(II) and Tyrosine. mdpi.com |

| 9,10-distyrylanthracene (DSA) derivative | Pb(II) ions | Pb(II)-induced allosteric G-quadruplex formation triggers the aggregation and fluorescence "turn-on" of the AIE probe. researchgate.net | A label-free, simple, and cost-effective method for the selective and sensitive detection of Pb(II) ions. researchgate.net |

| 9,10-divinyl anthracene (DSA) | - (used in bioimaging) | Encapsulation of the AIE molecule in a polymer matrix to form fluorescent organic dots. nih.gov | The resulting AIE dots are bright, stable, biocompatible, and can be functionalized for targeted cellular imaging. nih.gov |

Design Principles for High Selectivity and Sensitivity in Anthracene-Based Sensors